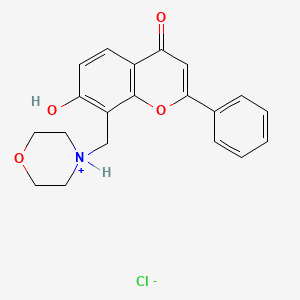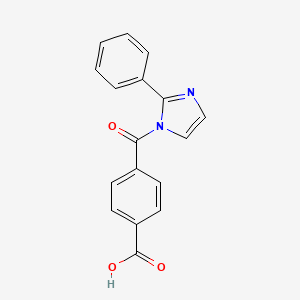
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) is a complex organic compound that features a benzoic acid core with two phenyl-imidazole groups attached via carbonyl linkages. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) has several scientific research applications:
作用機序
The mechanism by which benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) exerts its effects involves interactions with various molecular targets. The imidazole groups can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound may also interact with DNA and proteins, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
2-(2-Phenylimidazole-1-carbonyl)benzoic acid: Similar in structure but with different functional groups.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with distinct properties.
Uniqueness
Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) is unique due to its dual imidazole groups, which provide enhanced coordination capabilities and potential for diverse chemical modifications. This makes it particularly valuable in research and industrial applications .
特性
CAS番号 |
68391-21-9 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
4-(2-phenylimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-6-8-14(9-7-13)17(21)22)19-11-10-18-15(19)12-4-2-1-3-5-12/h1-11H,(H,21,22) |
InChIキー |
WTHIQILJEIBYQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


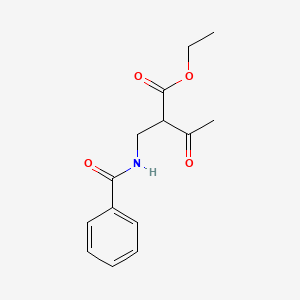

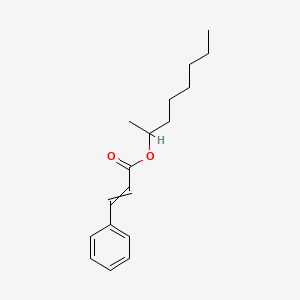
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
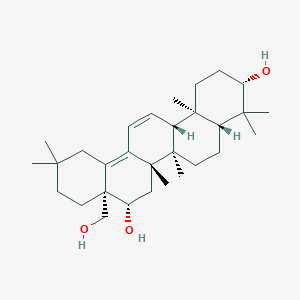
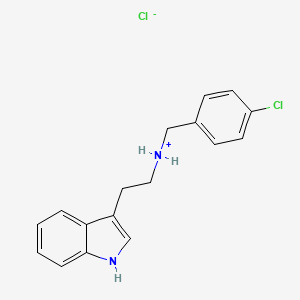

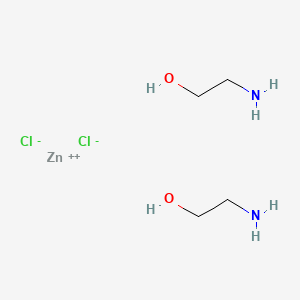
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

